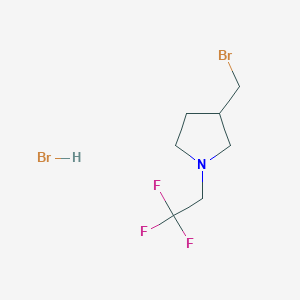
3-(Bromomethyl)-1-(2,2,2-trifluoroethyl)pyrrolidine Hydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Bromomethyl)-1-(2,2,2-trifluoroethyl)pyrrolidine Hydrobromide is a chemical compound that features a pyrrolidine ring substituted with a bromomethyl group and a trifluoroethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Bromomethyl)-1-(2,2,2-trifluoroethyl)pyrrolidine Hydrobromide typically involves the reaction of pyrrolidine with bromomethyl and trifluoroethyl reagents. One common method is to start with 1-(2,2,2-trifluoroethyl)pyrrolidine and react it with bromomethyl bromide under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(Bromomethyl)-1-(2,2,2-trifluoroethyl)pyrrolidine Hydrobromide can undergo various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Addition Reactions: The trifluoroethyl group can participate in addition reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles such as amines, thiols, and alcohols for substitution reactions. Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used for oxidation and reduction reactions, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a corresponding amine derivative, while oxidation may produce a ketone or aldehyde derivative.
Scientific Research Applications
3-(Bromomethyl)-1-(2,2,2-trifluoroethyl)pyrrolidine Hydrobromide has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound’s unique structure makes it a valuable intermediate in the synthesis of potential drug candidates, especially those targeting neurological and psychiatric disorders.
Biological Studies: It can be used in biochemical assays to study enzyme interactions and receptor binding.
Industrial Applications: The compound’s reactivity makes it useful in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(Bromomethyl)-1-(2,2,2-trifluoroethyl)pyrrolidine Hydrobromide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. The trifluoroethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.
Comparison with Similar Compounds
Similar Compounds
- (3-Bromopropyl)(ethyl)(2,2,2-trifluoroethyl)amine Hydrobromide
- (3-Bromopropyl)(propan-2-yl)(2,2,2-trifluoroethyl)amine Hydrobromide
Uniqueness
3-(Bromomethyl)-1-(2,2,2-trifluoroethyl)pyrrolidine Hydrobromide is unique due to its specific substitution pattern on the pyrrolidine ring, which imparts distinct chemical and physical properties
This compound’s unique combination of functional groups makes it a versatile and valuable tool in various scientific and industrial applications.
Properties
Molecular Formula |
C7H12Br2F3N |
|---|---|
Molecular Weight |
326.98 g/mol |
IUPAC Name |
3-(bromomethyl)-1-(2,2,2-trifluoroethyl)pyrrolidine;hydrobromide |
InChI |
InChI=1S/C7H11BrF3N.BrH/c8-3-6-1-2-12(4-6)5-7(9,10)11;/h6H,1-5H2;1H |
InChI Key |
KYWCSNHCQRMWLJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC1CBr)CC(F)(F)F.Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















